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Compound of Interest

Compound Name: NBD-undecanoic acid

Cat. No.: B1608278

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of NBD-undecanoic acid, a
fluorescently labeled medium-chain fatty acid, to quantify fatty acid uptake in mammalian cells
using flow cytometry. This method is a powerful tool for studying cellular metabolism, identifying
modulators of fatty acid transport, and investigating the role of fatty acid uptake in various
physiological and pathological processes.

Introduction

Fatty acids are essential nutrients and signaling molecules involved in numerous cellular
processes, including energy production, membrane synthesis, and signal transduction. The
uptake of fatty acids into cells is a critical and regulated process mediated by a combination of
passive diffusion and protein transporters such as fatty acid binding proteins (FABPs) and fatty
acid transport proteins (FATPs). Dysregulation of fatty acid uptake is implicated in various
diseases, including metabolic disorders, cardiovascular diseases, and cancer.

NBD-undecanoic acid (11-(NBD-amino)undecanoic acid) is a fluorescent analog of the
naturally occurring saturated fatty acid, undecanoic acid. The nitrobenzoxadiazole (NBD)
fluorophore allows for the direct visualization and quantification of its cellular uptake by flow
cytometry. This technique offers the advantage of rapid, high-throughput analysis of large cell
populations at the single-cell level.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1608278?utm_src=pdf-interest
https://www.benchchem.com/product/b1608278?utm_src=pdf-body
https://www.benchchem.com/product/b1608278?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Principle of the Assay

Cells are incubated with NBD-undecanoic acid complexed to fatty acid-free bovine serum
albumin (BSA). The BSA facilitates the delivery of the hydrophobic fatty acid to the cell
membrane. The fluorescent fatty acid analog is then transported into the cell via passive
diffusion and/or protein-mediated transport. The amount of internalized NBD-undecanoic acid
is directly proportional to the fluorescence intensity of the cells, which is measured by a flow
cytometer. To distinguish between membrane-bound and internalized fatty acid, a back-
extraction step with fatty acid-free BSA can be included.

Experimental Protocols
Materials and Reagents

 NBD-undecanoic acid (stored at -20°C, protected from light)
o Fatty acid-free Bovine Serum Albumin (BSA)

e Dimethyl sulfoxide (DMSO)

e Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

e Cell culture medium appropriate for the cell line of interest

e Trypsin-EDTA solution

o Flow cytometry staining buffer (e.g., PBS with 1% BSA)

e Propidium lodide (PI) or other viability dye

Mammalian cell line of interest

Preparation of NBD-Undecanoic Acid-BSA Complex (5
mM Stock Solution)

e Prepare a 10 mM stock solution of NBD-undecanoic acid in DMSO.

e Prepare a 5% (w/v) fatty acid-free BSA solution in PBS. Warm to 37°C to dissolve.
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e Slowly add the 10 mM NBD-undecanoic acid stock solution to the 5% BSA solution while
vortexing to achieve a final fatty acid concentration of 5 mM and a molar ratio of fatty acid to
BSA of approximately 5:1.

 Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex

formation.

o Store the NBD-undecanoic acid-BSA complex at -20°C in small aliquots. Avoid repeated
freeze-thaw cycles.

Cell Preparation

e Culture mammalian cells to 70-80% confluency in appropriate cell culture medium.

For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with

complete medium. For suspension cells, proceed to the next step.

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

Wash the cell pellet twice with PBS.

Resuspend the cells in flow cytometry staining buffer at a concentration of 1 x 1076 cells/mL.

NBD-Undecanoic Acid Staining Protocol

¢ Dilute the 5 mM NBD-undecanoic acid-BSA stock solution in pre-warmed (37°C) serum-
free cell culture medium to the desired final concentration (a starting concentration of 1-5 pM
is recommended, but should be optimized for each cell type and experimental condition).

e Add 100 pL of the cell suspension (1 x 1075 cells) to each flow cytometry tube.
e Add 100 pL of the diluted NBD-undecanoic acid-BSA solution to the cells.

 Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation
time should be determined empirically.

» To stop the uptake, add 2 mL of ice-cold flow cytometry staining buffer to each tube and
centrifuge at 300 x g for 5 minutes at 4°C.
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o (Optional Back-Extraction Step) To remove membrane-bound NBD-undecanoic acid,
resuspend the cell pellet in 1 mL of ice-cold flow cytometry staining buffer containing a high
concentration of fatty acid-free BSA (e.g., 2%) and incubate on ice for 5-10 minutes.

o Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.
» Wash the cells once more with 2 mL of ice-cold flow cytometry staining buffer.
e Resuspend the cell pellet in 300-500 pL of flow cytometry staining buffer.

o Just before analysis, add a viability dye such as Propidium lodide (P1) to a final concentration
of 1 pg/mL to exclude dead cells from the analysis.[1]

Flow Cytometry Analysis

e Acquire data on a flow cytometer equipped with a blue laser (488 nm excitation).
o Collect NBD fluorescence in the green channel (e.g., FITC channel, ~530 nm emission).
o Collect PI fluorescence in the red channel (e.g., PE-Texas Red channel, >650 nm).

o Gate on the viable, single-cell population using forward scatter (FSC), side scatter (SSC),
and PI exclusion.

e Quantify the mean fluorescence intensity (MFI) of the NBD signal in the viable cell
population.

Data Presentation

The quantitative data from the flow cytometry analysis can be summarized in a table for easy
comparison between different experimental conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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